![molecular formula C18H21NO3 B268175 N-benzyl-4-(2-ethoxyethoxy)benzamide](/img/structure/B268175.png)
N-benzyl-4-(2-ethoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(2-ethoxyethoxy)benzamide, also known as BEEBA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BEEBA is a benzamide derivative that has been synthesized using various methods, including the reaction between 4-aminobenzonitrile and 2-ethoxyethyl bromide.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(2-ethoxyethoxy)benzamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various disease processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces inflammation. Additionally, this compound has been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-4-(2-ethoxyethoxy)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity, making it a safer option for use in experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-(2-ethoxyethoxy)benzamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease processes. Overall, this compound has shown promising results in various scientific research studies and may have significant potential as a therapeutic agent in the future.
Synthesemethoden
N-benzyl-4-(2-ethoxyethoxy)benzamide can be synthesized using different methods. One of the most commonly used methods involves the reaction between 4-aminobenzonitrile and 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(2-ethoxyethoxy)benzamide has been studied for its potential therapeutic applications in various scientific research studies. Some of the potential applications of this compound include its use as an anticancer agent, antiviral agent, and anti-inflammatory agent. Additionally, this compound has been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H21NO3 |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-benzyl-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-2-21-12-13-22-17-10-8-16(9-11-17)18(20)19-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
IWHWXGGOCTYKDW-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.